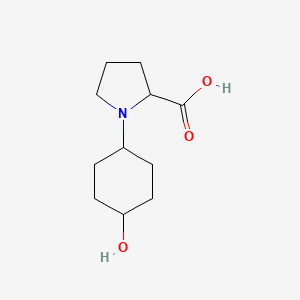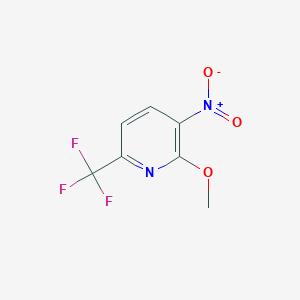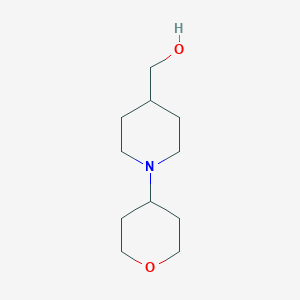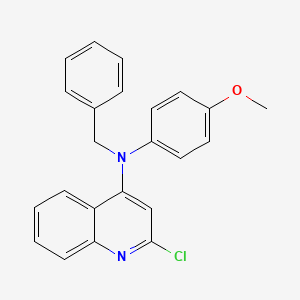
6-Chloro-5-iodonicotinonitrile
概要
説明
6-Chloro-5-iodonicotinonitrile is a heterocyclic compound with the molecular formula C6H2ClIN2 and a molecular weight of 264.45 . It has gained significant research interest due to its diverse applications in the fields of pharmaceutical and material sciences.
Molecular Structure Analysis
The InChI code for this compound is1S/C6H2ClIN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
Synthesis of Pyrazolopyridines : 6-Chloro-5-iodonicotinonitrile is used in the synthesis of pyrazolopyridines, which are significant in medicinal chemistry. Lavecchia, Berteina-Raboin, and Guillaumet (2004) demonstrated its application in creating 3,5-difunctionalized 1-methyl-1H-pyrazolo[3,4-b]pyridines through palladium-mediated coupling reactions (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Organometallic Chemistry : In the field of organometallic chemistry, this compound is involved in the synthesis and spectrum analysis of chromium complexes. Wang et al. (1991) detailed its role in producing various organometallic compounds and studying their crystal structures (Wang, Yang, Wang, & Liao, 1991).
Heterocyclic Chemistry : It is also utilized in creating novel heterocyclic compounds. Coppola and Shapiro (1981) explored its reactivity with thioureas to synthesize pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems (Coppola & Shapiro, 1981).
Insecticide Development : In the development of insecticides, this compound's derivatives have been researched. Maienfisch et al. (2001) discussed its role in the discovery of thiamethoxam, a second-generation neonicotinoid insecticide (Maienfisch et al., 2001).
Amination Processes : It is important in amination processes as well. Delvare, Koza, and Morgentin (2011) studied its use in palladium-catalyzed C2-amination of dichloropyridines (Delvare, Koza, & Morgentin, 2011).
Environmental Microbiology : In environmental microbiology, derivatives of this compound are examined for their biodegradation. Vannelli and Hooper (1993) researched its role in the reductive dehalogenation by the bacterium Nitrosomonas europaea (Vannelli & Hooper, 1993).
Agricultural Science : Its impact on rice production and emissions in agricultural contexts has been studied. Sun et al. (2015) investigated the use of a related nitrification inhibitor on rice yields and nitrogen losses (Sun, Zhang, Powlson, Min, & Shi, 2015).
Organic Chemistry : In organic chemistry, its reactivity with various compounds is a subject of study. Minasian et al. (2012) analyzed the covalency in metal-chlorine bonds in compounds involving chloro-derivatives (Minasian et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
作用機序
Result of Action
The molecular and cellular effects of 6-Chloro-5-iodonicotinonitrile’s action are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is an important aspect of pharmacology . These factors can include physiological conditions (like pH and temperature), presence of other molecules, and specific characteristics of the target cells or tissues.
生化学分析
Biochemical Properties
6-Chloro-5-iodonicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter gene expression profiles, leading to changes in the production of various proteins and enzymes that are critical for cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For instance, it can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal studies . These findings highlight the importance of determining the appropriate dosage to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various biotransformation reactions, including oxidation and conjugation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported across cell membranes by organic anion transporters, facilitating its entry into cells . Once inside the cell, it may bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can be found in the nucleus, where it may interact with DNA and regulatory proteins, affecting gene expression .
特性
IUPAC Name |
6-chloro-5-iodopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFBAKJMIWPAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1394336.png)
![Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B1394337.png)

![Methyl 3-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}thiophene-2-carboxylate](/img/structure/B1394340.png)
![3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide](/img/structure/B1394342.png)


![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1394345.png)


![6-Iodoimidazo[1,2-b]pyridazine](/img/structure/B1394354.png)
![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)